2-Chloro-5-fluoropyridin-4-OL
Overview
Description
2-Chloro-5-fluoropyridin-4-OL is a heterocyclic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the 2nd position is substituted with a chlorine atom, the 5th position with a fluorine atom, and the 4th position with a hydroxyl group.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-chloro-5-fluoropyridin-4-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
Fluoropyridines are known for their potential as imaging agents for various biological applications .
Action Environment
It is recommended that the compound be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluoropyridin-4-OL plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated pyridines. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other xenobiotics. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the enzyme’s conformation and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell proliferation and survival, highlighting its potential as a tool for studying cellular responses to stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of proteins, thereby affecting downstream signaling events and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxicity studies have shown that very high doses of this compound can cause adverse effects, including liver and kidney damage, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its overall bioavailability and efficacy in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoropyridin-4-OL typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the nitration of substituted pyridine to form 3-nitropyridine, which is then treated with phosphorus pentachloride (PCl5) to yield 2-chloro-5-nitropyridine. Subsequent reduction and fluorination steps lead to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoropyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The hydroxyl group at the 4th position allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like silver carbonate (Ag2CO3) can be employed.
Coupling: Catalysts such as palladium on carbon (Pd/C) are used for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-5-fluoropyridin-4-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is employed in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
2-Fluoropyridin-4-OL: Lacks the chlorine substituent at the 2nd position.
2-Chloro-4-fluoropyridine: Lacks the hydroxyl group at the 4th position.
Uniqueness
2-Chloro-5-fluoropyridin-4-OL is unique due to the presence of both chlorine and fluorine atoms, along with a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination of substituents makes it a versatile intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-chloro-5-fluoro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESOMTJUSDACSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-96-4 | |
Record name | 2-Chloro-5-fluoropyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.